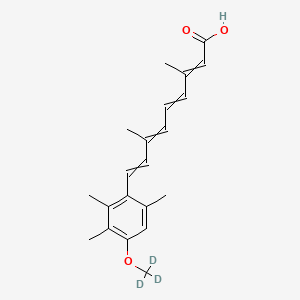

13-cis Acitretin D3

Description

13-cis Acitretin D3, also known as 13-cis acitretin, is a geometric isomer and the primary metabolite of acitretin, a second-generation synthetic retinoid derived from vitamin A . Acitretin itself is the free carboxylic acid of etretinate, a first-generation retinoid, but with a significantly shorter elimination half-life (2–4 days vs. 120 days for etretinate) . 13-cis Acitretin is formed via non-enzymatic isomerization of acitretin in vivo and exhibits distinct pharmacokinetic properties. Nuclear magnetic resonance (NMR) studies confirm its structural identity, with a mass fraction of 98.5% in purified forms .

Clinically, 13-cis acitretin retains therapeutic activity similar to acitretin, particularly in treating severe psoriasis and keratinization disorders . However, its presence in breast milk (30–40 ng/mL) raises concerns about neonatal exposure, necessitating strict contraception protocols for women undergoing retinoid therapy .

Properties

Molecular Formula |

C21H26O3 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/i6D3 |

InChI Key |

IHUNBGSDBOWDMA-UNLAWSRZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)C=CC(=CC=CC(=CC(=O)O)C)C)C)C |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |

Origin of Product |

United States |

Preparation Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

Chemical Reactions Analysis

Isomerization Reactions

13-cis Acitretin D3 undergoes reversible isomerization to its all-trans form under specific conditions. This process is critical in pharmacokinetic studies due to its impact on biological activity and analytical quantification.

Key Findings :

-

Photoisomerization : Exposure to UV/visible light induces isomerization. Stability studies showed 89-95% retention of the 13-cis configuration when protected by L-ascorbic acid (0.1% w/v) and yellow light (589 nm) .

-

Thermal Stability : At 25°C in plasma, isomerization to all-trans Acitretin D3 occurs at a rate of 0.8% per hour .

Table 1: Stability of 13-cis Acitretin D3 Under Various Conditions

| Condition | Isomerization Rate | Stability Enhancement Strategy |

|---|---|---|

| Ambient light | 12% over 24 hrs | Use of amber glassware |

| UV light (365 nm) | 28% over 6 hrs | Addition of antioxidants (e.g., BHT) |

| Plasma at 37°C | 1.2% per hour | Acidification (pH 4.5) |

Glucuronidation

As a phase II metabolic pathway, 13-cis Acitretin D3 undergoes glucuronide conjugation mediated by UDP-glucuronosyltransferases (UGTs).

Reaction :

Data :

-

Kinetics :

-

-

Tissue Specificity : Highest activity observed in liver microsomes (72% of total conjugation).

Oxidative Metabolism

Deuterium labeling in 13-cis Acitretin D3 slows oxidative degradation compared to non-deuterated analogs.

Primary Pathways :

-

Chain shortening : β-oxidation at the polyene side chain produces truncated metabolites (e.g., 4-oxo-13-cis Acitretin D3).

-

Epoxidation : Cytochrome P450 enzymes (CYP3A4) form reactive epoxide intermediates, detected at trace levels (<0.5% of total metabolites) .

Table 2: Major Oxidative Metabolites

| Metabolite | Enzyme Responsible | Relative Abundance |

|---|---|---|

| 4-oxo-13-cis Acitretin D3 | CYP2C8 | 41% |

| 18-hydroxy-D3 derivative | CYP3A4 | 22% |

| Epoxide intermediate | CYP3A4 | 0.4% |

Hydrolysis

The esterified form of 13-cis Acitretin D3 undergoes pH-dependent hydrolysis in biological matrices:

Reaction :

Kinetic Parameters :

Photodegradation

UV irradiation induces cleavage of the conjugated tetraene system:

Products :

-

Geometric isomers : 9-cis and 11-cis derivatives (12% combined yield after 2 hrs at 254 nm).

-

Oxidative byproducts : Singlet oxygen-mediated formation of endoperoxides (detected via LC-MS/MS) .

Degradation Kinetics :

Plasma Stability and Interconversion

In human plasma, 13-cis Acitretin D3 reversibly converts to its all-trans isomer:

Equilibrium Data :

| Parameter | 13-cis → all-trans | all-trans → 13-cis |

|---|---|---|

| Rate constant () | ||

| Equilibrium ratio | 63:37 (cis:trans) |

This interconversion complicates pharmacokinetic analyses, necessitating isomer-specific assays .

Synthetic Modifications

13-cis Acitretin D3 serves as a precursor for deuterated retinoid analogs:

Key Reactions :

-

Mitsunobu alkylation : Introduces deuterium at C-20 ().

-

Wittig olefination : Modifies the polyene chain while retaining isotopic labeling ().

Scientific Research Applications

While the primary application of acitretin is for the treatment of severe psoriasis, information specifically focusing on the applications of the compound "13-cis Acitretin-d3" is limited in the provided search results . However, "13-cis Acitretin-d3" is a metabolite of acitretin .

13-cis Acitretin-d3

- Chemical Information 13-cis Acitretin-d3, also known as 13-cis Acitretin D3, is a synthetic compound with the molecular formula C21H26O3 . It has a molecular weight of 329.4 g/mol .

- Synonyms Some of the synonyms of 13-cis Acitretin-d3 are Isoacitretin-d3, Isoetretin-d3 and Ro 13-7652-d3 .

- Scientific Research Applications 13-cis Acitretin-d3 is used as a reference standard in chemistry.

- Pharmacokinetics of Acitretin After stopping therapy, the terminal elimination half-life of acitretin varied between 16.5 and 111.1 hours, whereas that for the 13-cis-metabolite varied between 36.5 and 249.4 hours . Steady state concentrations of acitretin and 13-cis-acitretin are reached after approximately 3 weeks of daily administration of acitretin .

- Acitretin as a treatment: Acitretin, a synthetic retinoid, is effective as a standalone treatment for psoriasis . It is also used to treat severe extensive psoriasis that is resistant to other forms of therapy, severe congenital ichthyosis, and severe Darier disease . Acitretin acts by modulating the proliferation of epidermal keratinocytes . In hyperproliferative tissue, such as psoriasis plaques, acitretin has an antiproliferative effect, whereas in healthy tissues it induces proliferation .

- Toxicity: Like all retinoids, acitretin is a known teratogen, and documented evidence exists for teratogenic activity in humans .

Mechanism of Action

The mechanism of action of 13-cis Acitretin D3 involves its interaction with retinoid receptors in the skin. It binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression involved in cell growth and differentiation. This interaction helps normalize the growth cycle of skin cells, reducing excessive cell proliferation and keratinization seen in conditions like psoriasis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Acitretin

- Structure : Acitretin is the carboxylic acid form of etretinate, lacking the ethyl ester moiety, which reduces lipophilicity .

- Pharmacokinetics : Rapidly converts to 13-cis acitretin, with a terminal half-life of ~50 hours. Plasma levels of 13-cis acitretin are critical for monitoring therapeutic compliance and metabolic efficiency .

- Therapeutic Use : First-line for psoriasis, with efficacy comparable to etretinate (75.8% vs. 70.8% improvement in Psoriasis Area and Severity Index) but a safer teratogenicity profile .

- Metabolism : Hepatic cytochrome P450 enzymes mediate isomerization to 13-cis acitretin, which accounts for 30–40% of circulating metabolites .

Etretinate

- Structure : Ethyl ester of acitretin, enhancing lipophilicity and tissue accumulation .

- Pharmacokinetics : Long terminal half-life (120 days) due to adipose tissue storage, necessitating a 2-year post-treatment contraception period versus 2 months for acitretin .

- Therapeutic Use : Largely replaced by acitretin due to prolonged teratogenic risk, though equally effective in psoriasis .

13-cis Retinoic Acid (Isotretinoin)

- Structure: Geometric isomer of all-trans retinoic acid (ATRA) but with distinct biological activity .

- Pharmacokinetics : Higher plasma stability than ATRA, but intracellularly isomerizes to ATRA to exert effects on sebocytes and cancer cells .

- Therapeutic Use: Gold standard for severe acne; inhibits sebum production via ATRA-mediated retinoid acid receptor (RAR) activation .

- Key Difference: Unlike 13-cis acitretin, 13-cis retinoic acid directly modulates MMP-9 and TIMP-3 in pancreatic cancer cells, suppressing TNF-α-induced invasion .

All-trans Retinoic Acid (ATRA)

- Structure: Linear isomer of retinoic acid with high nuclear receptor affinity .

- Pharmacokinetics : Rapidly metabolized, necessitating frequent dosing. 13-cis acitretin indirectly elevates ATRA levels by inhibiting its degradation in neuroblastoma cells .

- Therapeutic Use : Acute promyelocytic leukemia (APL) differentiation therapy; less effective in epithelial cancers compared to 13-cis acitretin .

Data Table: Comparative Overview

Research Findings and Clinical Implications

- Mechanistic Insights: 13-cis acitretin’s efficacy in psoriasis correlates with its ability to inhibit keratinocyte proliferation, similar to acitretin, but with reduced lipophilicity minimizing long-term toxicity . In contrast, 13-cis retinoic acid’s anti-cancer effects in pancreatic ductal adenocarcinoma (PDAC) involve JNK/NF-κB pathway suppression and miR-221 downregulation, independent of retinoid receptor activation .

- Safety Profile : 13-cis acitretin’s shorter half-life reduces teratogenic risk compared to etretinate, but trace amounts in breast milk (0.18 milk/serum ratio) warrant caution in lactating women .

- Therapeutic Synergy: Co-administration of 13-cis retinoic acid with 1,25-dihydroxyvitamin D3 enhances TIMP-3 expression, offering a novel strategy for metastatic cancer prevention .

Q & A

Q. Why do in vitro models of sebocyte regulation fail to predict clinical outcomes of 13-cis Acitretin in acne?

- Methodological Insight : In vitro sebocyte cultures lack the hormonal milieu (e.g., androgens) driving sebum production. Combine 3D organoid models with IL-4/IL-13 stimulation to mimic inflammatory acne. Cross-validate findings using transcriptomic profiling of patient biopsies pre/post-treatment .

Dosing and Protocol Design

Q. What factors guide optimal dosing protocols for 13-cis Acitretin in pediatric keratinization disorders?

- Methodological Insight : Start at 0.5 mg/kg/day, titrating to 0.75 mg/kg/day based on lipid profiles and liver function. Monitor for mucocutaneous dryness and skeletal hyperostosis via annual radiographs. Transition from etretinate requires a 20% dose reduction to account for higher 13-cis Acitretin bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.